molecular formula C13H17N5O3S B1191856 TASP0415914

TASP0415914

Cat. No.: B1191856
M. Wt: 323.37
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of PI3K Isoforms and Their Physiological Roles

Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit. plos.org There are four Class I catalytic isoforms: p110α, p110β, p110δ, and p110γ. medchemexpress.combabraham.ac.uk These isoforms associate with different regulatory subunits (p85 or p101/p84) to form the functional Class I PI3K complexes. babraham.ac.ukplos.org

The four Class I PI3K isoforms exhibit both overlapping and distinct roles in cellular physiology, largely due to their differential expression patterns and specific modes of upstream regulation. babraham.ac.uknih.gov

PI3Kα (p110α): This isoform is ubiquitously expressed and is frequently implicated in cell growth, proliferation, and survival signaling downstream of receptor tyrosine kinases (RTKs). mdpi.comnih.govwikipedia.org Mutations in the gene encoding p110α (PIK3CA) are common in various cancers, contributing to tumor growth and resistance. wikipedia.orgwikipedia.org

PI3Kβ (p110β): Also widely expressed, PI3Kβ can be activated by both RTKs and G protein-coupled receptors (GPCRs). nih.gov It has been implicated in processes like cell migration and proliferation, and its dysregulation is linked to certain cancers. mdpi.com

PI3Kδ (p110δ): This isoform is predominantly expressed in leukocytes (immune cells). mdpi.combabraham.ac.ukplos.org It plays a crucial role in adaptive immune responses, including the development, differentiation, and function of B and T cells, as well as cytokine-mediated signaling. mdpi.combabraham.ac.uk

PI3Kγ (p110γ): Similar to PI3Kδ, PI3Kγ is highly expressed in leukocytes. babraham.ac.ukmdpi.complos.org It is primarily activated by GPCRs and plays a particularly important role in regulating immune cell function and signaling, especially in innate immunity and inflammation. mdpi.combabraham.ac.ukhaematologica.org

PI3Kγ is a key mediator of signaling in various immune cells, including neutrophils, macrophages, and T cells. babraham.ac.ukhaematologica.orgd-nb.info In myeloid cells like macrophages and neutrophils, PI3Kγ is critical for processes such as chemokine-mediated migration and the inflammatory response. babraham.ac.ukhaematologica.org It can influence the production of inflammatory cytokines and has been identified as a potential innate immune checkpoint that can suppress the magnitude of inflammatory responses downstream of pattern recognition receptors. nih.gov Studies using genetically modified mice have underscored the importance of PI3Kγ in regulating innate immune functions and T cell activation, revealing its role in controlling inflammation. haematologica.org Furthermore, PI3Kγ has been shown to be involved in T cell activation and differentiation, with its kinase activity being required for optimal responses. d-nb.info

Rationale for PI3Kγ Inhibition in Academic Research

The specific and significant roles of PI3Kγ in immune cell function and inflammation have made it an attractive target for academic research aimed at understanding and modulating immune responses and inflammatory processes. nih.govhaematologica.org

Given the distinct functions of the different PI3K isoforms, targeting specific isoforms allows researchers to dissect the roles of individual PI3K pathways in various biological contexts. Inhibiting PI3Kγ, which is enriched in immune cells, provides a strategy to modulate immune and inflammatory responses with potentially fewer off-target effects compared to inhibiting more ubiquitously expressed isoforms like PI3Kα or PI3Kβ. nih.gov This isoform-selective targeting is crucial for understanding the precise contributions of PI3Kγ to complex cellular processes and disease pathogenesis.

The discovery and development of PI3K inhibitors have evolved significantly over time. Early inhibitors often lacked specificity, targeting multiple PI3K isoforms or other kinases. semanticscholar.org However, as the distinct roles of the Class I isoforms became clearer, the focus shifted towards developing isoform-selective inhibitors. babraham.ac.uknih.gov This effort has led to the identification of compounds that preferentially inhibit PI3Kα, β, δ, or γ, providing researchers with valuable tools to investigate the specific functions of each isoform. The development of selective inhibitors has been instrumental in advancing the understanding of PI3K signaling in health and disease. babraham.ac.uk

Genesis and Significance of TASP0415914 as a Research Compound

This compound is a chemical compound that emerged from research efforts focused on identifying potent and selective inhibitors of PI3Kγ. Its development reflects the growing interest in targeting PI3Kγ for research purposes, particularly in the context of inflammatory diseases. caymanchem.compatsnap.com The significance of this compound lies in its reported potency and selectivity for PI3Kγ, making it a valuable tool for academic researchers studying the role of this specific isoform in various biological systems, especially those involving immune and inflammatory responses. caymanchem.commedchemexpress.com

Detailed research findings regarding this compound highlight its activity as a PI3Kγ inhibitor. Studies have reported an IC50 value of 29 nM for PI3Kγ. caymanchem.commedchemexpress.comabmole.com Furthermore, it has shown selectivity over Akt, another key downstream signaling molecule in the PI3K pathway, with an IC50 of 294 nM. caymanchem.commedchemexpress.commedchemexpress.com This selectivity profile is important for researchers aiming to specifically inhibit PI3Kγ activity with minimal impact on downstream Akt signaling at certain concentrations.

Preclinical studies utilizing this compound have provided insights into the potential effects of PI3Kγ inhibition. For instance, in a mouse model of collagen-induced arthritis, this compound was shown to reduce ankle redness and swelling, suggesting its ability to modulate inflammatory responses in vivo. caymanchem.comnih.gov This finding supports the use of this compound as a research tool to investigate the involvement of PI3Kγ in the pathogenesis of inflammatory conditions. medchemexpress.commedchemexpress.com The compound's oral activity in these models further enhances its utility for in vivo research. caymanchem.comabmole.com

Emergence of this compound from Medicinal Chemistry Efforts

The significant roles of PI3Ks, particularly in disease states, have made them attractive targets for therapeutic intervention. Medicinal chemistry efforts have focused on developing small molecule inhibitors to modulate PI3K activity. msu.eduuclouvain.be this compound emerged from such programs, specifically through the synthesis and structure-activity relationship (SAR) investigations of a series of 2-amino-5-oxadiazolyl thiazoles. nih.govzuj.edu.jo

This compound, chemically known as N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide, was identified as a potent and orally active inhibitor of phosphoinositide 3-kinase γ (PI3Kγ). nih.govmedchemexpress.comcaymanchem.com The discovery process involved the systematic modification of lead compounds to enhance potency, selectivity, and favorable pharmacokinetic properties. msu.edu this compound (compound 8j in the discovery paper) was highlighted for its promising profile, demonstrating good potency in cell-based assays. nih.gov

Contribution of this compound to Understanding PI3Kγ Biology

This compound has served as a valuable chemical tool to probe and understand the biological functions of PI3Kγ. PI3Kγ is predominantly expressed in immune cells, where it plays a critical role in various processes downstream of G-protein coupled receptors, such as chemokine receptors. babraham.ac.uknih.gov Studies using genetic inactivation of PI3Kγ in mice have already indicated its importance in cellular activation and migration in response to certain chemokines. nih.gov

The availability of a potent and selective inhibitor like this compound has allowed researchers to investigate the specific contributions of PI3Kγ enzymatic activity in different cellular and in vivo models. For instance, this compound has been utilized in research related to inflammatory diseases, where PI3Kγ is considered a key regulator of immune cell function. medchemexpress.com Preclinical studies have demonstrated the in vivo efficacy of this compound in models of inflammatory conditions. nih.govcaymanchem.com

Detailed research findings using this compound have provided insights into its inhibitory profile. It has been characterized as a potent PI3Kγ inhibitor with an IC50 of 29 nM. medchemexpress.comcaymanchem.com Furthermore, studies have assessed its selectivity against other related kinases, showing significantly lower potency against Akt with an IC50 of 294 nM. medchemexpress.comcaymanchem.com

The use of this compound in animal models, such as the collagen-induced arthritis (CIA) model in mice, has further illuminated the role of PI3Kγ in inflammatory processes. Oral administration of this compound suppressed the progression of the disease in a dose-dependent manner in this model. medchemexpress.com This in vivo efficacy supports the notion that inhibiting PI3Kγ activity can modulate inflammatory responses.

While much research on PI3K inhibitors, including more recent candidates like IPI-549, focuses on their potential in immuno-oncology by targeting myeloid-derived immune suppression in the tumor microenvironment, this compound's initial characterization highlighted its relevance in inflammatory diseases. nih.govmedchemexpress.comnih.govresearchgate.netbiorxiv.org The studies conducted with this compound have contributed to the broader understanding of PI3Kγ's involvement in immune cell function and its potential as a therapeutic target for inflammatory and autoimmune disorders. nih.gov

The data below summarizes key in vitro inhibitory data for this compound:

TargetIC50 (nM)
PI3Kγ29 medchemexpress.comcaymanchem.com
Akt294 medchemexpress.comcaymanchem.com

This data, derived from research characterizing this compound, underscores its potency against PI3Kγ and its relative selectivity over Akt, providing a basis for interpreting results obtained using this compound to study PI3Kγ-mediated cellular events.

Properties

Molecular Formula

C13H17N5O3S

Molecular Weight

323.37

Appearance

white solid powder

Synonyms

TASP0415914;  TASP 0415914;  TASP0415914; N-(5-(3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)acetamide

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Tasp0415914

Discovery and Optimization of 2-Amino-5-oxadiazolyl Thiazole (B1198619) Derivatives

The journey to TASP0415914 began with the identification of a novel series of 2-amino-5-oxadiazolyl thiazole derivatives as inhibitors of PI3Kγ. This process involved a systematic approach of screening and iterative chemical modifications to enhance potency and selectivity.

High-Throughput Screening (HTS) Lead Identification

While the specific details of the initial high-throughput screening (HTS) campaign that led to the discovery of the 2-amino-5-oxadiazolyl thiazole scaffold are not extensively detailed in the primary literature, it is a standard industry practice to screen large compound libraries against a specific biological target, in this case, PI3Kγ. This initial screening would have identified a "hit" compound, a molecule showing inhibitory activity, which then served as the starting point for a comprehensive medicinal chemistry program.

Iterative Chemical Modification Strategies

Following the identification of a lead compound, researchers at Taisho Pharmaceutical Co., Ltd. embarked on a meticulous process of iterative chemical modifications to improve the compound's pharmacological properties. The core structure, a 2-amino-5-oxadiazolyl thiazole, was systematically altered to explore the structure-activity relationships (SAR).

The key publication, "Discovery of N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (this compound) as an orally potent phosphoinositide 3-kinase γ inhibitor for the treatment of inflammatory diseases," outlines this optimization process. nih.gov The synthesis of this compound and its analogues involved several key chemical transformations.

The general synthetic scheme starts with the formation of the thiazole core. Modifications were then introduced at various positions of the thiazole and the attached oxadiazole ring. A significant focus of the optimization was the substitution at the 3-position of the 1,2,4-oxadiazole (B8745197) ring. Researchers explored a variety of cyclic amines, leading to the discovery that a 3-hydroxypiperidin-1-yl moiety provided a significant enhancement in potency.

Further modifications included the introduction of an acetamide (B32628) group at the 2-position of the thiazole ring. This strategic addition was found to be crucial for the compound's activity. The SAR studies revealed that the combination of the 3-hydroxypiperidin-1-yl group and the 2-acetamido-4-methylthiazole (B372268) moiety resulted in a compound with potent PI3Kγ inhibitory activity and good oral bioavailability.

The following table summarizes the structure-activity relationship of key analogues described in the primary literature:

CompoundR1R2PI3Kγ IC50 (nM)
Lead Compound Analogue HVarious cyclic aminesModerate
Intermediate Analogue AcetylVarious cyclic aminesImproved
This compound (8j) Acetyl(S)-3-hydroxypiperidin-1-yl29

Stereochemical Considerations in this compound Synthesis

This compound possesses a chiral center at the 3-position of the piperidine (B6355638) ring. The stereochemistry at this position was found to be a critical determinant of the compound's biological activity. The (S)-enantiomer of the 3-hydroxypiperidine (B146073) moiety was identified as the more potent isomer.

Exploration of Analogues and Related Chemical Entities

In the quest for a potent and selective PI3Kγ inhibitor, a range of analogues of this compound were synthesized and evaluated. These analogues explored modifications at various positions of the core scaffold. For instance, different substituents were introduced on the piperidine ring to probe the binding pocket of the enzyme. Additionally, alternative heterocyclic rings were investigated as replacements for the oxadiazole and thiazole moieties.

The primary research paper details the synthesis of several analogues where the 3-hydroxypiperidine was replaced with other cyclic amines. nih.gov This exploration was crucial in establishing the importance of the hydroxyl group and the piperidine ring for optimal activity.

Methodological Advancements in the Synthesis of Thiazole-Containing Compounds

The synthesis of this compound relies on established and robust methods for the construction of the thiazole and 1,2,4-oxadiazole ring systems. The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, remains a cornerstone for the preparation of the thiazole core. chim.itbenthamdirect.com

Recent advancements in synthetic methodology have provided more efficient and versatile routes to functionalized thiazoles. These include the use of novel catalysts, microwave-assisted synthesis, and multicomponent reactions, which can streamline the synthesis of complex thiazole derivatives. chim.itbenthamdirect.com

Similarly, the synthesis of 1,2,4-oxadiazoles, typically achieved through the cyclization of O-acylamidoximes, has benefited from modern synthetic techniques. chim.itsci-hub.setandfonline.comresearchgate.net These advancements allow for greater diversity in the substituents that can be incorporated into the oxadiazole ring, facilitating the exploration of a wider chemical space in drug discovery programs.

The development of this compound showcases the power of systematic medicinal chemistry, combining traditional synthetic methods with modern optimization strategies to deliver a potent and promising drug candidate.

Molecular and Biochemical Characterization of Tasp0415914

Enzyme Inhibition Kinetics and Potency for PI3Kγ

The inhibitory activity of TASP0415914 against the PI3Kγ isoform is a critical determinant of its potential as a selective therapeutic agent. Understanding its inhibition kinetics and potency provides the foundational data for its biochemical characterization.

Determination of IC50 Values for PI3Kγ

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. For this compound, in vitro enzymatic assays have demonstrated potent inhibition of PI3Kγ.

IC50 for PI3Kγ: 29 nM medchemexpress.com

This low nanomolar IC50 value indicates that this compound is a highly potent inhibitor of the PI3Kγ enzyme.

Interactive Data Table: IC50 Value of this compound for PI3Kγ

CompoundTargetIC50 (nM)
This compoundPI3Kγ29

Comparative Analysis of Selectivity Against Other PI3K Isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ)

While this compound is a potent inhibitor of PI3Kγ, its selectivity profile against other Class I PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kδ) is crucial for minimizing off-target effects. At present, detailed, publicly available research data specifically quantifying the IC50 values of this compound against PI3Kα, PI3Kβ, and PI3Kδ is not available. Such data is essential for a comprehensive understanding of its isoform selectivity.

Off-Target Kinase Profiling and Specificity Assessment (e.g., Akt)

To evaluate the specificity of this compound, its activity against other kinases, particularly those within the same signaling pathway, must be assessed. Akt (also known as Protein Kinase B) is a key downstream effector of PI3K.

This compound has been shown to exhibit inhibitory activity against Akt, with an IC50 value significantly higher than that for PI3Kγ, suggesting a degree of selectivity for its primary target.

IC50 for Akt: 294 nM medchemexpress.com

The approximately 10-fold greater concentration required to inhibit Akt compared to PI3Kγ indicates a preferential inhibition of the upstream kinase.

Interactive Data Table: Off-Target Kinase Inhibition by this compound

CompoundOff-Target KinaseIC50 (nM)
This compoundAkt294

Binding Interactions and Molecular Docking Studies with PI3Kγ

Detailed information from molecular docking and binding interaction studies for this compound with the PI3Kγ protein is not currently available in the public domain. These computational studies are vital for visualizing the binding mode of the inhibitor within the ATP-binding pocket of the enzyme and for identifying the key amino acid residues involved in the interaction. Such analyses would provide a structural basis for its potency and selectivity.

Conformational Analysis and Molecular Dynamics of this compound-Target Complexes

Similarly, specific research on the conformational analysis of this compound and molecular dynamics simulations of the this compound-PI3Kγ complex has not been publicly reported. These advanced computational techniques are instrumental in understanding the dynamic nature of the inhibitor-enzyme interaction over time, the stability of the complex, and how the binding of this compound may induce conformational changes in the PI3Kγ protein.

Cellular Pharmacology and Signal Transduction Modulation by Tasp0415914

Impact on PI3K/Akt/mTOR Signaling Axis in Diverse Cell Types

The PI3K/Akt/mTOR pathway is a crucial signaling network that governs cell growth, proliferation, survival, and metabolism. researchgate.net Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. nih.gov TASP0415914, by selectively targeting the PI3Kγ isoform, intervenes in this pathway, leading to downstream modulation of cellular activities.

This compound has been shown to exert a direct impact on the phosphorylation state of key downstream effectors in the PI3K/Akt/mTOR cascade. A primary target of PI3K is Akt, also known as protein kinase B (PKB). The inhibitory activity of this compound on PI3Kγ leads to a reduction in the phosphorylation of Akt. medchemexpress.com

In a cellular context, the efficacy of this compound has been demonstrated in mouse macrophage-like RAW264.7 cells. In these cells, this compound inhibited C5a-mediated Akt phosphorylation, with a half-maximal inhibitory concentration (IC50) of 294 nM. medchemexpress.com This indicates a direct modulation of a critical node in the signaling pathway. The phosphorylation of Akt is a pivotal event that, once activated, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) complex. researchgate.net While direct studies on the effect of this compound on the phosphorylation of mTOR and its downstream effectors like p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) are not extensively detailed in the available literature, the inhibition of Akt phosphorylation strongly implies a subsequent reduction in the activity of the mTOR pathway.

Table 1: Inhibitory Activity of this compound

Target Cell Line Assay IC50
PI3Kγ - Enzymatic Assay 29 nM

The PI3Kγ pathway is instrumental in regulating a host of cellular processes, particularly those related to inflammation and immunity. The therapeutic potential of this compound has been highlighted in a preclinical model of rheumatoid arthritis. In a mouse model of collagen-induced arthritis (CIA), oral administration of this compound suppressed the progression of the disease in a dose-dependent manner. medchemexpress.com This finding underscores the compound's ability to modulate PI3Kγ-mediated pathological processes in an in vivo setting.

PI3Kγ is a key mediator of signaling from G protein-coupled receptors (GPCRs), which include receptors for chemokines. nih.gov Therefore, by inhibiting PI3Kγ, this compound is expected to interfere with cellular processes such as cell migration, adhesion, and activation in response to various inflammatory stimuli.

Effects on Immune Cell Function and Activation

The primary therapeutic application of this compound is anticipated to be in the realm of inflammatory and autoimmune diseases, owing to its significant impact on immune cell function.

A critical function of PI3Kγ in the immune system is its role in mediating the recruitment of innate immune cells, such as neutrophils, to sites of inflammation. This recruitment is largely driven by chemokines, which are small signaling proteins that create a chemical gradient to guide cell movement. nih.gov Chemokines such as CXCL1 and CXCL2 are potent neutrophil chemoattractants that signal through the CXCR2 receptor, a GPCR that activates the PI3Kγ pathway. nih.gov

By inhibiting PI3Kγ, this compound is poised to disrupt the downstream signaling cascade initiated by chemokine binding to their receptors. This interference would be expected to impair the ability of neutrophils to migrate towards the source of inflammation, thereby reducing their accumulation at the site of tissue injury or infection. While direct experimental evidence of this compound's effect on CXCL1/CXCL2-mediated neutrophil recruitment is not yet available, its mechanism of action strongly suggests such a modulatory role.

Pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), are key mediators of the inflammatory response and are primarily produced by activated macrophages and other immune cells. nih.gov The production of these cytokines can be triggered by various stimuli, and their expression is often regulated by intracellular signaling pathways, including the PI3K/Akt/mTOR pathway.

While specific studies detailing the direct effect of this compound on the production of IL-6 and TNF-α are limited, the inhibition of the PI3Kγ/Akt pathway in macrophages would likely have a modulatory effect on the expression of these inflammatory mediators. For instance, in RAW 264.7 macrophages, the production of IL-6 and TNF-α can be induced by various stimuli, and this production is often linked to the activation of signaling pathways that this compound is known to inhibit. nih.govresearchgate.net

Neutrophil infiltration into tissues is a hallmark of acute inflammation. nih.gov This process is tightly regulated by a complex interplay of signaling molecules, including chemokines and cytokines. nih.gov The successful migration of neutrophils from the bloodstream into inflamed tissues is dependent on the activation of intracellular signaling pathways that control cell adhesion, motility, and chemotaxis.

Given that this compound has demonstrated efficacy in a mouse model of arthritis, a disease characterized by significant neutrophil infiltration into the joints, it is highly probable that the compound exerts its therapeutic effect, at least in part, by reducing neutrophil infiltration. medchemexpress.com The inhibition of PI3Kγ would disrupt the signaling necessary for neutrophils to respond to chemoattractant gradients, thereby limiting their accumulation in inflamed tissues. Further in vivo studies are needed to directly quantify the impact of this compound on neutrophil infiltration in various inflammatory models.

Mechanisms of Action in Inflammatory Response Pathways

This compound, as a PI3Kγ inhibitor, plays a significant role in modulating inflammatory responses. The PI3Kγ pathway is intricately linked with other major signaling networks that orchestrate the complex processes of inflammation.

The PI3K pathway, which this compound inhibits, exhibits significant crosstalk with the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways. These interactions are critical in regulating the cellular responses to inflammatory stimuli.

In the context of rheumatoid arthritis, a chronic inflammatory disorder, the MAPK/ERK pathway is a central cascade in regulating pathological processes. nih.gov Pro-inflammatory cytokines can activate both the PI3K/AKT and MAPK/ERK pathways, which then mutually influence each other to promote the production of more inflammatory factors. nih.gov While direct studies detailing the specific effects of this compound on the phosphorylation of ERK, p38, and JNK are not extensively available, the inhibition of PI3Kγ is expected to modulate these pathways. For instance, in rheumatoid arthritis synoviocytes, inhibition of the PI3K/Akt pathway has been shown to suppress inflammatory activity. nih.gov

Similarly, the JAK/STAT pathway, which is activated by a multitude of cytokines and growth factors, can engage in crosstalk with PI3K-mediated signaling. mdpi.com Activation of JAK/STAT by cytokines can lead to the activation of the PI3K pathway. mdpi.com Conversely, the inhibition of PI3Kγ could potentially modulate JAK/STAT signaling, thereby affecting the transcription of pro-inflammatory cytokine genes. mdpi.com However, specific research delineating the direct impact of this compound on the JAK/STAT pathway remains to be fully elucidated.

Table 1: Key Signaling Pathways Interacting with PI3Kγ
PathwayKey KinasesGeneral Function in InflammationPotential Impact of this compound
MAPK ERK, p38, JNKRegulation of cytokine production, cell proliferation, and apoptosisModulation of MAPK activation, leading to reduced inflammatory responses.
JAK/STAT JAK1, JAK2, JAK3, TYK2; STAT1-6Transduction of cytokine signals, regulation of immune cell differentiation and activationAttenuation of cytokine-mediated signaling and subsequent inflammatory gene expression.

A crucial aspect of the inflammatory response is the recruitment of immune cells to the site of inflammation, a process that involves intricate steps of cell adhesion and migration. PI3Kγ is a key regulator of these processes in leukocytes. nih.gov Inhibition of PI3Kγ by compounds such as this compound has been shown to impair the migration of various immune cells, including neutrophils and macrophages. nih.govresearchgate.net

Studies on PI3Kγ inhibitors have demonstrated their ability to suppress the progression of joint inflammation and damage in animal models of rheumatoid arthritis, a phenomenon attributed to defective neutrophil migration. researchgate.net this compound, along with other PI3Kγ inhibitors like AS605240 and CZC24823, has been shown to reduce the development of collagen-induced arthritis. nih.gov This effect is largely due to the inhibition of immune cell trafficking to the inflamed joints. nih.gov The PI3Kγ pathway is activated downstream of chemokine receptors, which are essential for guiding immune cells to their destination. By blocking this pathway, this compound can effectively reduce the accumulation of inflammatory cells, thereby mitigating tissue damage.

Cellular Effects Beyond Inflammation (e.g., Proliferation, Apoptosis)

While the primary therapeutic potential of this compound is being explored in the context of inflammatory diseases, the PI3K pathway it targets is also fundamentally involved in other critical cellular processes such as cell proliferation and apoptosis (programmed cell death). nih.gov

The PI3K/AKT signaling pathway plays a crucial role in promoting cell cycle progression. mdpi.com Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. mdpi.com While specific studies on this compound's effect on the cell cycle are limited, the broader class of PI3K inhibitors has been shown to induce cell cycle arrest, often at the G1 phase. mdpi.com This arrest is typically accompanied by a decrease in the levels of proteins that drive the cell cycle forward, such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com It is plausible that this compound, by inhibiting a key node in this pathway, could similarly modulate cell cycle progression, a hypothesis that warrants further investigation in relevant cellular models.

Table 2: Investigated and Potential Cellular Effects of this compound
Cellular ProcessKey RegulatorsObserved/Potential Effect of this compound
Cell Cycle Progression Cyclins, CDKs, pRbPotential for G1 phase arrest (based on general PI3K inhibitor data).
Apoptosis Bcl-2 family proteins, CaspasesPotential to induce apoptosis in susceptible cell types (based on general PI3K inhibitor data).

Table of Compounds

Preclinical Efficacy Studies of Tasp0415914 in Research Models

Efficacy in Murine Models of Inflammatory Diseases

Collagen-Induced Arthritis (CIA) Models: Suppression of Disease Progression and Inflammatory Markers

No studies detailing the effects of TASP0415914 on collagen-induced arthritis in murine models are publicly available. Information regarding its potential to suppress disease progression or alter inflammatory markers in this context has not been reported.

Other Experimental Autoimmune and Inflammatory Disease Models

There is no available research on the evaluation of this compound in other experimental models of autoimmune and inflammatory diseases.

Evaluation in Cancer Research Models

Inhibition of Tumor Cell Proliferation in in vitro Cancer Models

Data on the in vitro effects of this compound on the proliferation of cancer cell lines could not be located in the public domain.

Anti-Tumor Activity in in vivo Xenograft or Syngeneic Models (excluding human trials)

No preclinical studies documenting the anti-tumor activity of this compound in in vivo animal models, such as xenograft or syngeneic models, have been published.

Assessment in Metabolic Disorder Models (Preclinical)

There are no publicly accessible preclinical data regarding the assessment of this compound in models of metabolic disorders.

Influence on Cellular Metabolism through PI3K/Akt Pathway in Models

While specific studies detailing the influence of this compound on cellular metabolism have not been extensively reported in publicly available literature, its mechanism of action as a PI3K/Akt pathway inhibitor allows for informed postulations based on the known functions of this pathway. The PI3K/Akt signaling cascade is a critical regulator of metabolic processes, including glucose, lipid, and amino acid metabolism. nih.govmdpi.com

Inhibition of the PI3K/Akt pathway by a compound like this compound would be expected to have significant effects on cellular metabolism. For instance, this pathway is known to promote glucose uptake and glycolysis. nih.gov Therefore, treatment with this compound could potentially lead to a reduction in glucose utilization in targeted cells. The pathway also plays a role in lipid synthesis and amino acid metabolism, suggesting that these processes might also be modulated by the compound. mdpi.comnih.gov Further preclinical studies are warranted to specifically investigate the metabolic consequences of this compound treatment in relevant disease models.

Pharmacodynamic Biomarker Analysis in Preclinical Studies

Pharmacodynamic (PD) biomarkers are essential tools in drug development to measure the biological effects of a compound and to establish a relationship between drug exposure and target engagement. nih.govnih.gov For a PI3K inhibitor like this compound, PD biomarker analysis in preclinical studies would focus on assessing the modulation of the PI3K/Akt signaling pathway in response to treatment.

Correlation Between Target Engagement and Biological Response

Establishing a clear correlation between the engagement of PI3Kγ by this compound and the subsequent biological response is a critical aspect of its preclinical characterization. Target engagement can be measured by various methods, including assessing the phosphorylation status of downstream signaling proteins. nih.govconceptlifesciences.com

In the context of this compound, a key PD biomarker would be the phosphorylation level of Akt, as well as other downstream substrates of the PI3K pathway. nih.gov A dose-dependent decrease in the phosphorylation of these proteins following treatment with this compound would provide direct evidence of target engagement and pathway inhibition.

Correlating these molecular changes with a biological response, such as the suppression of inflammatory markers or the inhibition of cell proliferation in a cancer model, would be crucial for understanding the compound's mechanism of action and for guiding its further development. For example, in the mouse CIA model, a study could measure the levels of phosphorylated Akt in the affected tissues and correlate this with the observed reduction in disease severity. While specific data for this compound is not yet available, the general approach for PI3K inhibitors provides a clear framework for such investigations. nih.gov

Structure Activity Relationship Sar and Design Principles for Tasp0415914 and Analogues

Systematic SAR Optimization of 2-Amino-5-oxadiazolyl Thiazole (B1198619) Core

The core structure of TASP0415914 features a 2-amino-5-oxadiazolyl thiazole moiety. caymanchem.comcaymanchem.com The identification of this compound as a potent PI3Kγ inhibitor was the result of a systematic SAR investigation centered on derivatives of this core. zuj.edu.jonih.govresearchgate.net The synthesis of this compound involves the construction of its key heterocyclic rings, the 1,3-thiazole and 1,2,4-oxadiazole (B8745197), followed by the introduction of the 3-hydroxypiperidine (B146073) group and the acetamide (B32628) side chain. This systematic approach allowed for the exploration of chemical space around the core to identify compounds with improved potency and selectivity for PI3Kγ.

Identification of Key Pharmacophoric Features for PI3Kγ Potency and Selectivity

The 2-amino-5-oxadiazolyl thiazole core is fundamental to the activity of this compound as a PI3Kγ inhibitor. zuj.edu.jonih.govresearchgate.net Achieving selectivity for PI3Kγ over other Class I PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kδ) is a critical aspect of inhibitor design, complicated by the high sequence homology within the ATP binding site across these isoforms. zuj.edu.jonih.gov Despite this homology, structural differences exist, such as the position corresponding to H1047R in PI3Kα (Arg1076 in PI3Kγ), which can be exploited for selective targeting. zuj.edu.jo this compound has shown pronounced selectivity for the γ isoform. Research into PI3Kγ inhibitors suggests that greater selectivity for the gamma isoform can be achieved by designing compounds that occupy an "alkyl-induced" pocket and possess bicyclic hinge-binding motifs capable of forming multiple hydrogen bonds with the hinge region of PI3Kγ. nih.gov

Influence of Substituent Effects on Biological Activity

Substituent effects play a crucial role in modulating the biological activity of compounds within the 2-amino-5-oxadiazolyl thiazole series. For this compound, the presence of the 4-methyl substituent on the thiazole ring was found to improve metabolic stability.

The following table illustrates the influence of different R groups on the PI3Kγ inhibitory activity of structural analogs, highlighting how modifications to the molecule impact potency:

CompoundR GroupIC₅₀ (nM)
1a3-Hydroxypiperidin-1-yl8.2
1bCyclopentyl230
1cPhenyl>1,000

Data derived from systematic SAR studies on structural analogs.

These findings underscore the importance of specific substituents, such as the 3-hydroxypiperidin-1-yl group in compound 1a (structurally related to this compound), for potent PI3Kγ inhibition.

Computational Chemistry Approaches in SAR Studies

Computational chemistry approaches are valuable tools in the design and SAR studies of PI3K inhibitors. zuj.edu.jonih.govresearchgate.netsarjournal.commdpi.comnih.govchemcomp.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate chemical structure with biological activity. sarjournal.comjustia.comjustia.com QSAR studies have been utilized in the design of selective PI3Kγ ligands. zuj.edu.jo Specifically, QSAR modeling can be employed to understand how parameters like substituent electronegativity influence activity. By establishing mathematical relationships between molecular descriptors and biological responses, QSAR models can guide the design of novel compounds with predicted activity.

Molecular Modeling and Docking in Compound Design

Molecular modeling and docking simulations are computational methods used to predict the preferred orientation (binding mode) and affinity of a small molecule ligand when it binds to a target protein, such as PI3Kγ. sarjournal.commdpi.comnih.govchemcomp.comnih.gov These techniques were utilized in the design of PI3Kγ selective ligands. zuj.edu.jo Molecular docking helps visualize the interactions between the inhibitor and the amino acid residues within the binding site, providing insights into the key interactions responsible for potency and selectivity. sarjournal.commdpi.com This information can then be used to rationally design new compounds with improved binding characteristics.

Design Strategies for Modulating Pharmacokinetic Profiles (e.g., Oral Potency)

A key design objective for this compound was to achieve oral potency. zuj.edu.jonih.govresearchgate.netscispace.comcapes.gov.brxcessbio.comgoogleapis.comresearchgate.net Modulating pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), is crucial for developing orally bioavailable drugs. Metabolic stability is a significant factor influencing oral bioavailability. xcessbio.comnih.govnih.govnih.gov In the case of this compound, the 4-methyl substituent on the thiazole ring contributed to improved metabolic stability. Furthermore, this compound demonstrated high metabolic stability in both rat and human liver microsomes and did not show significant inhibition of key cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) at concentrations up to 10 μM. xcessbio.com These favorable pharmacokinetic characteristics support its potential as an orally administered therapeutic agent.

Advanced Methodologies and Techniques in Tasp0415914 Research

In Vitro Assay Systems

In vitro assays are fundamental for assessing the direct effects of TASP0415914 on its molecular target and cellular functions. These assays provide controlled environments to determine potency and specificity.

Enzyme Activity Assays (e.g., TR-FRET, radiometric assays)

Enzyme activity assays are used to measure the inhibitory potency of this compound against PI3Kγ and potentially other related kinases. Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and radiometric assays are commonly employed for this purpose. These assays typically involve incubating the enzyme (PI3Kγ), a lipid substrate, and ATP with varying concentrations of this compound. The production of the phosphorylated lipid product is then measured, and the concentration of this compound required to inhibit 50% of the enzyme activity (IC₅₀) is determined. This compound has been reported to have an IC₅₀ of 29 nM for PI3Kγ in biochemical assays medchemexpress.comarctomsci.com. Such assays are critical for establishing the direct inhibitory effect of the compound on the target enzyme.

Cell-Based Assays (e.g., proliferation, viability, apoptosis assays)

Cell-based assays are essential for evaluating the effects of this compound in a more physiologically relevant context, using live cells. These assays can assess the compound's impact on various cellular processes influenced by PI3Kγ signaling.

Proliferation Assays: These assays measure the rate of cell division and are used to determine if this compound affects the growth of cells, particularly immune cells where PI3Kγ is highly expressed researchgate.netnih.gov. Inhibition of PI3Kγ can impact cell proliferation, which is relevant in inflammatory and potentially cancerous conditions. This compound has demonstrated good potency in cell-based assays medkoo.comcapes.gov.brhoelzel-biotech.comresearchgate.net.

Apoptosis Assays: Apoptosis, or programmed cell death, can be evaluated using methods like Annexin V/propidium iodide staining followed by flow cytometry nottingham.ac.uk. These assays determine if this compound induces apoptosis in specific cell types, which could be a relevant mechanism in its therapeutic effects.

This compound has shown potent Akt inhibitory activities with an IC₅₀ of 294 nM in cell-based assays medchemexpress.comarctomsci.com. This indicates its influence extends downstream of PI3Kγ in the PI3K/Akt signaling pathway.

Here is a summary of some in vitro assay findings for this compound:

Assay TypeTarget/ProcessResult (IC₅₀)Reference
Biochemical AssayPI3Kγ29 nM medchemexpress.comarctomsci.com
Cell-Based AssayAkt phosphorylation294 nM medchemexpress.comarctomsci.com
Cell-Based AssayGeneral PotencyGood potency medkoo.comcapes.gov.brhoelzel-biotech.comresearchgate.net

Cytokine Profiling and Immunological Assays (e.g., ELISA, Luminex)

Given that PI3Kγ is predominantly expressed in leukocytes and plays a significant role in immune cell function and inflammation researchgate.netnih.govnih.gov, cytokine profiling and immunological assays are critical for understanding this compound's effects on the immune system.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a widely used technique to quantify the levels of specific cytokines and chemokines released by cells in response to stimuli and treatment with this compound. This can reveal the compound's ability to modulate the production of pro-inflammatory or anti-inflammatory mediators. ELISA has been used in studies related to PI3K/Akt pathway inhibitors and inflammatory responses researchgate.netnih.govnih.govthno.org.

Luminex: Luminex technology allows for the multiplexed detection and quantification of multiple cytokines simultaneously from a single sample, providing a broader picture of the immunological effects of this compound.

Studies have indicated that PI3K signaling can influence pro-inflammatory cytokine production researchgate.netnih.gov. While specific data for this compound's effect on cytokine profiles using these methods were not explicitly detailed in the provided snippets, the relevance of these techniques in studying PI3Kγ inhibitors in the context of inflammation is well-established. For instance, PI3Kδ inhibition has been shown to affect IFNγ production in PBMC assays worktribe.com.

Cellular and Molecular Biology Techniques

Beyond functional assays, cellular and molecular biology techniques provide insights into the mechanisms by which this compound exerts its effects, particularly at the protein and gene expression levels.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a standard technique used to detect specific proteins and assess their expression levels and post-translational modifications, such as phosphorylation. This is particularly important for studying the PI3K/Akt pathway, as PI3Kγ activation leads to the phosphorylation of downstream targets like Akt medchemexpress.com.

Researchers use Western blotting to:

Confirm the expression of PI3Kγ in relevant cell lines or tissues.

Measure the phosphorylation status of key signaling molecules in the PI3K/Akt/mTOR pathway, such as Akt (e.g., at S473) and its substrates, following treatment with this compound nih.govthno.org. A decrease in phosphorylation of these proteins after this compound treatment indicates successful inhibition of the pathway.

Assess the expression levels of proteins involved in cellular processes affected by PI3Kγ signaling, such as apoptosis-related proteins researchgate.net.

Western blotting is a commonly used method in studies investigating PI3K inhibitors and their impact on downstream signaling pathways nottingham.ac.uknih.govthno.orggoogle.com.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is a sensitive technique used to measure the mRNA levels of specific genes. This technique is valuable for understanding if this compound treatment leads to changes in gene expression that contribute to its observed cellular or immunological effects.

qRT-PCR can be used to:

Quantify the mRNA levels of PI3Kγ and other PI3K isoforms in different cell types or conditions.

Assess the expression of genes encoding cytokines, chemokines, or other inflammatory mediators in immune cells treated with this compound justia.com.

Examine the expression of genes involved in cell proliferation, apoptosis, or other relevant cellular pathways.

qRT-PCR has been utilized in studies to evaluate gene expression changes related to inflammatory responses and the effects of PI3K/Akt pathway modulation nih.govthno.orgnih.govresearchgate.net.

Here is a summary of cellular and molecular techniques applied in related research:

TechniquePurposeRelevant Findings (from related studies)Reference
Western BlottingProtein expression and phosphorylationUsed to examine phosphorylation of Akt and expression of other proteins. nottingham.ac.uknih.govthno.orggoogle.com
qRT-PCRGene expression analysisUsed to measure mRNA levels of target genes and inflammatory factors. nih.govthno.orgjustia.comnih.govresearchgate.net

Flow Cytometry for Immune Cell Phenotyping and Function

Flow cytometry is a powerful technique extensively utilized in the study of immune cell populations and their functional characteristics. It allows for the rapid, multiparameter analysis of single cells in suspension, providing quantitative data on cell surface and intracellular protein expression. nih.govelabscience.com In the context of this compound research, flow cytometry is instrumental in deciphering the compound's effects on various immune cell subsets. This involves staining cells isolated from biological samples, such as blood, lymphoid tissues, or dissociated solid tissues, with fluorescently conjugated antibodies specific to cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56) and intracellular proteins (e.g., cytokines, transcription factors). nih.govelabscience.comnih.gov

By employing flow cytometry, researchers can accurately identify and quantify distinct immune cell populations, such as T lymphocytes (including helper and cytotoxic T cells), B lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells. elabscience.comdysautonomiainternational.org Furthermore, this technique allows for the assessment of changes in the proportions of these cell types or alterations in the expression levels of specific markers following treatment with this compound. Functional aspects of immune cells, such as cytokine production, proliferation, and activation status, can also be evaluated using intracellular staining and appropriate stimulation protocols in conjunction with flow cytometry. nih.govresearchgate.net

Detailed research findings using flow cytometry in this compound studies could involve observing shifts in the balance of pro-inflammatory versus anti-inflammatory immune cells in disease models, or assessing the impact of this compound on the activation state of specific immune cell subsets implicated in the pathology being investigated. For example, studies might analyze changes in the expression of activation markers like CD69 or HLA-DR on T cells or the production of cytokines such as TNF-alpha or IL-6 by macrophages. dysautonomiainternational.org

Immunofluorescence and Confocal Microscopy for Localization Studies

Immunofluorescence and confocal microscopy are indispensable tools for visualizing the spatial localization of molecules within cells and tissues. Immunofluorescence involves using fluorescently labeled antibodies to detect specific antigens, while confocal microscopy provides high-resolution optical sections, enabling the reconstruction of three-dimensional images and precise colocalization analysis. evidentscientific.comnih.gov In this compound research, these techniques are valuable for understanding the cellular and subcellular distribution of the compound, its molecular targets, or downstream effectors.

Researchers can use immunofluorescence to determine if this compound accumulates in specific cell types within a heterogeneous tissue or if its presence is restricted to particular cellular compartments, such as the cytoplasm, nucleus, or specific organelles. researchgate.netnih.gov By co-staining for this compound (if a suitable antibody or fluorescent derivative is available) and known cellular markers or potential target proteins, colocalization studies can provide insights into the compound's site of action. evidentscientific.com

Confocal microscopy enhances this capability by reducing out-of-focus blur, allowing for clearer visualization of intracellular structures and more accurate assessment of whether this compound colocalizes with its presumed targets or affects the localization of other key proteins involved in relevant signaling pathways. evidentscientific.comnih.gov For instance, if this compound targets a protein within the PI3K pathway, immunofluorescence and confocal microscopy could be used to examine the localization of that target protein and observe any changes induced by this compound treatment. Studies might involve fixed cells or tissue sections, and advanced techniques like live-cell imaging with fluorescent probes could potentially track the dynamics of this compound or its effects in real-time. protocols.io

Preclinical In Vivo Model Systems

Preclinical in vivo models are crucial for evaluating the efficacy and pharmacodynamics of this compound in a complex biological system that mimics human disease conditions. These models allow researchers to study the compound's effects on disease progression, tissue pathology, and systemic immune responses.

Establishment and Characterization of Disease Models (e.g., CIA mice)

The Collagen-Induced Arthritis (CIA) mouse model is a widely used experimental autoimmune disease model that shares several clinical and histological features with human rheumatoid arthritis. biocytogen.jpnih.govresearchgate.net This model is particularly relevant for studying compounds like this compound that may have immunomodulatory or anti-inflammatory properties.

Establishment of the CIA model typically involves immunizing susceptible mouse strains, such as DBA/1 or C57BL/6, with type II collagen (CII) emulsified in complete Freund's adjuvant. biocytogen.jpnih.govfrontiersin.org A booster immunization with CII in incomplete Freund's adjuvant is often administered later. researchgate.net Following immunization, mice develop polyarthritis characterized by joint swelling, redness, and impaired mobility, usually appearing within 21-28 days. biocytogen.jpnih.gov

Characterization of the CIA model involves monitoring the clinical signs of arthritis, such as paw swelling and erythema, using a scoring system. biocytogen.jpclinexprheumatol.org Histopathological analysis of affected joints is essential to assess the severity of synovitis, inflammatory cell infiltration, cartilage damage, and bone erosion, providing a detailed picture of the disease pathology. biocytogen.jpresearchgate.netfrontiersin.org Radiographic analysis can also be used to evaluate bone and joint damage. clinexprheumatol.org Successful model establishment is confirmed by a significant increase in clinical scores and observable pathological changes in the joints of immunized mice compared to control groups. biocytogen.jpfrontiersin.org

Ex Vivo Analysis of Tissues from Treated Animals

Following in vivo studies with this compound, ex vivo analysis of tissues harvested from treated animals provides critical insights into the compound's effects at the cellular and molecular levels within the disease context. This involves the examination of tissues such as joints, spleens, lymph nodes, and other relevant organs. nih.govresearchgate.netmdpi.com

Ex vivo analysis can include a variety of techniques. Histopathological examination of joint tissues allows for the assessment of changes in inflammation, synovial hyperplasia, cartilage degradation, and bone erosion in response to this compound treatment compared to control or vehicle-treated animals. researchgate.netfrontiersin.org Immunohistochemistry can be performed on tissue sections to evaluate the expression levels and localization of specific proteins, including immune cell markers, cytokines, enzymes, or targets of this compound. nih.gov

Flow cytometry can be applied to single-cell suspensions prepared from lymphoid organs like the spleen and lymph nodes, or from dissociated joint tissue, to analyze the composition and activation status of immune cell populations after this compound administration. nih.govelabscience.comnih.gov This complements the in vivo observations and provides quantitative data on the impact of the compound on systemic and local immune responses. Molecular analyses, such as quantitative PCR or Western blotting, can be performed on tissue lysates to measure the mRNA or protein levels of key genes and signaling molecules affected by this compound. frontiersin.org Ex vivo tissue analysis is vital for correlating the observed clinical effects of this compound in animal models with its underlying biological mechanisms. nih.govmdpi.comnih.gov

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches play an increasingly important role in modern drug discovery and research, including the study of compounds like this compound. These methods allow for the analysis of large datasets, the prediction of molecular interactions, and the modeling of complex biological systems.

Network Analysis of PI3K-Related Signaling Pathways

Network analysis is a bioinformatics approach used to study the intricate relationships and interactions between biological molecules, such as proteins, genes, and metabolites, within a biological system. nih.gov In the context of this compound research, particularly if the compound is hypothesized to interact with the PI3K pathway, network analysis can provide a systems-level understanding of its effects.

The PI3K (Phosphatidylinositol 3-kinase) signaling pathway is a critical intracellular pathway involved in numerous cellular processes, including cell growth, proliferation, differentiation, motility, survival, and immune responses. elifesciences.orgnih.gov Aberrant PI3K signaling is implicated in various diseases, including cancer and inflammatory disorders.

Network analysis can be applied to investigate how this compound influences the PI3K pathway and its downstream effectors. This might involve constructing protein-protein interaction networks based on experimental data (e.g., from pull-down assays or mass spectrometry) or publicly available databases. scienceopen.com By integrating gene expression data (e.g., from RNA-Seq) or proteomic data from this compound-treated cells or tissues, researchers can identify which components of the PI3K pathway and its interacting networks are significantly altered. frontiersin.orgnih.gov

This article focuses solely on the chemical compound this compound, specifically addressing the integration of data from omics studies in its research.

7.4.2. Data Integration from Omics Studies (e.g., transcriptomics, proteomics)

Research into chemical compounds often benefits from the integration of various high-throughput biological datasets, collectively known as omics data. Transcriptomics provides insights into gene expression levels, while proteomics examines the protein complement of a biological system. Integrating data from these and other omics disciplines can offer a more comprehensive understanding of the molecular mechanisms influenced by a compound.

While the integration of transcriptomic and proteomic data is a valuable approach in modern biological research to understand complex biological systems, specific detailed research findings and corresponding data tables directly linking this compound to integrated omics studies (transcriptomics and proteomics) were not found in the consulted literature. Studies involving this compound may utilize various experimental techniques, but publicly available integrated omics datasets specifically detailing the compound's effects across transcriptomic and proteomic levels were not identified.

Future Directions and Unexplored Avenues in Tasp0415914 Research

Investigating Novel Upstream Regulators and Downstream Effectors of PI3Kγ in the Context of TASP0415914

The canonical PI3Kγ signaling cascade is initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). nih.gov However, emerging evidence suggests a more complex regulatory landscape. Future research should focus on identifying and validating non-classical upstream regulators of PI3Kγ that may be pertinent to the action of this compound. These could include spleen tyrosine kinase (Syk), Janus kinases (JAKs), and various RAS isoforms, whose roles in activating PI3Kγ are not yet fully elucidated. nih.gov Understanding how this compound modulates signaling from these alternative inputs will be crucial for predicting its efficacy in different cellular contexts.

Downstream of PI3Kγ, the best-characterized effector is the serine/threonine kinase Akt, which in turn regulates a host of cellular processes through substrates like mTOR and GSK3. nih.gov However, there is a growing appreciation for Akt-independent pathways downstream of PI3Kγ. A significant area for future investigation is the potential link between PI3Kγ and the activation of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses. nih.govnih.gov Studies could explore whether this compound can modulate NLRP3-mediated inflammation, which would have significant implications for its use in a variety of inflammatory disorders. Identifying novel PI3Kγ-interacting proteins and substrates through advanced proteomic approaches will be key to mapping out a comprehensive signaling network and understanding the full spectrum of this compound's effects. researchgate.net

Exploring Potential Synergistic Effects with Other Modulators in Preclinical Models

The immunomodulatory properties of this compound make it an excellent candidate for combination therapies. A particularly promising avenue is its use with immune checkpoint inhibitors in oncology. nih.govbiorxiv.orgijpsr.com By targeting PI3Kγ, this compound can potentially remodel the tumor microenvironment, making it more susceptible to the effects of anti-PD-1 or anti-CTLA-4 antibodies. nih.gov Preclinical studies in various cancer models would be essential to determine the optimal dosing and scheduling for such combinations and to identify biomarkers that predict synergistic responses. nih.gov

Beyond immunotherapy, there is a strong rationale for combining this compound with other targeted therapies. For instance, in certain cancers, there is a known crosstalk between the PI3K/Akt and MAPK/ERK signaling pathways. pnas.org Combining this compound with inhibitors of the MAPK pathway could lead to enhanced anti-tumor activity and overcome potential resistance mechanisms. researchgate.net Furthermore, exploring synergies with conventional chemotherapeutic agents could lead to regimens with improved efficacy and potentially reduced toxicity. frontiersin.org

Application of Advanced Chemical Biology Tools to Elucidate Subtle Mechanisms

To move beyond a generalized understanding of this compound's mechanism, the application of sophisticated chemical biology tools is imperative. One approach would be the development of this compound analogs that are modified with photo-crosslinkers or affinity tags. Such probes could be used in chemoproteomic experiments to identify direct binding partners of this compound in a cellular context, potentially revealing novel off-targets or allosteric regulatory interactions. nih.gov

The development of fluorescently labeled versions of this compound would enable live-cell imaging studies to track the drug's subcellular localization and its engagement with PI3Kγ in real-time. core.ac.uknih.gov This could provide invaluable insights into the spatio-temporal dynamics of PI3Kγ signaling and how it is perturbed by this compound. Computational modeling and molecular dynamics simulations can also be employed to generate hypotheses about the structural basis of this compound's isoform selectivity and to guide the design of next-generation inhibitors with improved properties. nih.govnih.govnih.gov

Expanding Preclinical Research to Other Disease Models Where PI3Kγ is Implicated

While the primary focus for PI3Kγ inhibitors has been on inflammatory diseases and cancer, the ubiquitous nature of this signaling pathway suggests its involvement in a broader range of pathologies. A significant future direction for this compound research is the exploration of its efficacy in preclinical models of neuroinflammatory and neurodegenerative diseases. biorxiv.orgnih.gov There is growing evidence that PI3Kγ plays a role in the activation of microglia and astrocytes, key cell types in the central nervous system's immune response. nih.gov Therefore, this compound could potentially be beneficial in conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis by dampening detrimental neuroinflammation. nih.govbiorxiv.orgnih.govdrugtargetreview.com

Another underexplored area is the role of PI3Kγ in metabolic disorders. Studies have suggested a link between PI3K signaling and the regulation of glucose homeostasis and lipid metabolism. nih.govresearchgate.netmdpi.com Preclinical models of obesity, type 2 diabetes, and non-alcoholic fatty liver disease could be used to investigate whether this compound has beneficial metabolic effects, potentially by modulating inflammation in adipose tissue and the liver. frontiersin.orgresearchgate.net

Deepening Understanding of Isoform Specificity and Its Biological Implications

The class I PI3Ks comprise four isoforms (α, β, δ, and γ) with distinct tissue distributions and cellular functions. aacrjournals.org A critical aspect of future this compound research is to further dissect the biological consequences of its selectivity for the γ isoform. While this compound is a potent PI3Kγ inhibitor, a comprehensive profiling against the other isoforms is necessary to fully understand its selectivity window.

The differential roles of PI3Kγ in various immune cell subsets, such as neutrophils, macrophages, and T-lymphocytes, warrant further investigation. aacrjournals.org By selectively inhibiting PI3Kγ, this compound may modulate the functions of these cells in distinct ways. For instance, in the context of cancer, inhibiting PI3Kγ in myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) could alleviate immunosuppression in the tumor microenvironment. nih.gov Understanding these cell-type-specific effects will be crucial for optimizing the therapeutic application of this compound.

Methodological Innovations in Studying this compound's Impact on Cellular Homeostasis

To gain a more granular understanding of how this compound affects cellular homeostasis, researchers should adopt innovative methodologies. Single-cell analysis techniques, such as single-cell RNA sequencing (scRNA-seq) and cytometry by time-of-flight (CyTOF), can be used to dissect the heterogeneous responses of different cell populations to this compound treatment. core.ac.uknih.gov This would be particularly valuable in complex tissues like tumors or inflamed joints, where a multitude of cell types interact.

Q & A

Basic Research Questions

Q. What are the key mechanistic insights into TASP0415914's dual inhibition of PI3Kγ and Akt, and how do these inform experimental design for validating target specificity?

  • Methodological Answer : To validate dual inhibition, employ kinase profiling assays across PI3K isoforms (α, β, γ, δ) and Akt isoforms (1, 2, 3) using recombinant enzymes. Measure IC50 values via fluorescence-based or radiometric assays under standardized ATP concentrations . Include positive controls (e.g., known PI3Kγ/Akt inhibitors) and assess off-target effects using proteome-wide screening (e.g., KINOMEscan). For cellular specificity, use siRNA knockdown or CRISPR-Cas9 models to isolate PI3Kγ/Akt-dependent signaling pathways (e.g., PDK1 phosphorylation for Akt activation) .

Q. How should researchers select appropriate in vitro and in vivo models to study this compound's anti-inflammatory efficacy while minimizing confounding variables?

  • Methodological Answer :

  • In vitro: Use primary immune cells (e.g., macrophages, neutrophils) from disease-relevant contexts (e.g., rheumatoid arthritis models) to assess cytokine suppression (IL-6, TNF-α) and PI3K/Akt pathway modulation via Western blot . Include LPS/IFN-γ stimulation to mimic inflammatory conditions.
  • In vivo: Prioritize murine models with PI3Kγ/Akt-driven pathologies (e.g., collagen-induced arthritis). Control for genetic background, age, and microbiome variability by using littermates and standardized housing . Employ dose-response studies (oral administration) with pharmacokinetic analysis to correlate plasma concentrations with target engagement (e.g., phospho-Akt suppression in splenocytes) .

Q. What statistical frameworks are critical for analyzing dose-dependent effects and synergy in this compound combination therapies?

  • Methodological Answer : For dose-response curves, use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50. Assess synergy with protease inhibitors or other agents via the Chou-Talalay method (Combination Index) . Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Predefine significance thresholds (e.g., p < 0.01) to account for multiple testing in cytokine arrays or transcriptomic datasets .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's pro-apoptotic versus pro-autophagy effects across different cellular contexts?

  • Methodological Answer :

  • Perform time-course experiments to delineate temporal activation of apoptosis (caspase-3 cleavage) versus autophagy (LC3-II accumulation) . Use pharmacological inhibitors (e.g., chloroquine for autophagy blockade) to isolate pathway contributions.
  • Apply single-cell RNA sequencing to identify subpopulations with divergent responses. Validate findings in isogenic cell lines varying in PTEN or Beclin-1 status to assess genetic dependencies .

Q. What strategies optimize the translation of this compound's preclinical efficacy to clinically relevant biomarkers for inflammatory diseases?

  • Methodological Answer :

  • Use pharmacodynamic biomarkers (e.g., phospho-Akt in PBMCs) from preclinical models to design Phase I trials. Validate assays for sensitivity/specificity via mass spectrometry or Nanostring panels .
  • Incorporate multi-omics profiling (proteomics, metabolomics) in patient-derived organoids to identify predictive biomarkers of response. Cross-reference with public databases (e.g., GEO, TCGA) to prioritize candidates .

Q. How should researchers design experiments to address potential resistance mechanisms to this compound in chronic inflammatory models?

  • Methodological Answer :

  • Generate long-term treated cell lines (6+ months) with incremental this compound exposure. Perform whole-exome sequencing to identify mutations in PI3Kγ/Akt or compensatory pathways (e.g., MAPK/STAT3) .
  • Validate resistance mechanisms using patient-derived xenografts (PDX) treated with this compound ± inhibitors of upregulated pathways (e.g., JAK/STAT inhibitors). Monitor relapse via bioluminescent imaging or circulating tumor DNA .

Methodological Frameworks and Validation

  • Experimental Replicability : Adhere to ARRIVE guidelines for in vivo studies, including randomization, blinding, and sample-size calculations . For in vitro work, follow MIAME standards for microarray data .
  • Data Contradiction Analysis : Use Bradford Hill criteria (e.g., consistency, biological gradient) to evaluate causality in conflicting results. Employ meta-analysis tools (e.g., RevMan) to aggregate preclinical datasets .
  • Ethical and Reporting Standards : Disclose all negative results and preclinical trial registrations (e.g., preclinicaltrials.eu ). Align with FAIR principles for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.